molecular formula C8H13NO B2545064 (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one CAS No. 522644-05-9

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one

Cat. No.: B2545064
CAS No.: 522644-05-9
M. Wt: 139.198
InChI Key: SLHBGSLJLMFFLM-NKWVEPMBSA-N
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Description

(1S,7R)-8-azabicyclo[520]nonan-9-one is a bicyclic compound that features a unique structural framework

Scientific Research Applications

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one typically involves a series of organic reactions. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a key intermediate in the synthesis of various biologically active compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBGSLJLMFFLM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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